molecular formula C17H27NO4 B1240283 (2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol CAS No. 80844-55-9

(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol

Cat. No. B1240283
CAS RN: 80844-55-9
M. Wt: 309.4 g/mol
InChI Key: VWPOSFSPZNDTMJ-YUELXQCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,2'R)-nadolol is an aromatic ether, being the (2R)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug and an antihypertensive agent. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2S,3R,2'S)-nadolol.

Scientific Research Applications

Radiodegradation Studies

Radiodegradation of this compound, also known as nadolol, was explored in a study by Ogrodowczyk et al. (2018). They examined the effects of ionizing radiation on nadolol in its solid state. The study utilized various analytical methods, including infrared spectrophotometry and ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS), to investigate the radiodegradation process and the formation of degradation products (Ogrodowczyk et al., 2018).

Chemoenzymatic Synthesis

A chemoenzymatic synthesis approach for related tetrahydronaphthalene derivatives was reported by Orsini et al. (2002). They developed a method to synthesize (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonists, through a series of chemical and enzymatic reactions (Orsini et al., 2002).

Enantioenriched Synthesis

Cheng et al. (2018) presented a novel synthetic route to enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols. This approach involved a multi-step synthesis starting from commercially available precursors, showcasing a new methodology for accessing such complex structures (Cheng et al., 2018).

Enantioselective Synthesis of Vic-Amino Alcohols

Orsini et al. (2001) synthesized various enantiopure vic-amino alcohols from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, a closely related compound. This research highlights the utility of these structures in the synthesis of chiral compounds (Orsini et al., 2001).

Cyclic Chiral Diols Synthesis

Research by Orsini and Pelizzoni (1996) involved the synthesis of cyclic chiral diols, including (2R,3R)-dihydroxy-1,2,3,4-tetrahydronaphthalene. This work demonstrates the application of bioconversion techniques in synthesizing complex chiral structures (Orsini & Pelizzoni, 1996).

properties

CAS RN

80844-55-9

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m1/s1

InChI Key

VWPOSFSPZNDTMJ-YUELXQCFSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 2
Reactant of Route 2
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 3
Reactant of Route 3
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 4
Reactant of Route 4
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 5
Reactant of Route 5
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 6
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.